molecular formula C22H23N3O3S B2819726 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 900007-32-1

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B2819726
M. Wt: 409.5
InChI Key: KQQWXSFAWIHPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

Research has shown the computational and pharmacological potential of related heterocyclic derivatives, including pyrazole and 1,3,4-oxadiazole, which have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. These compounds exhibit moderate to high affinity for certain biological targets, indicating their potential use in therapeutic applications (Faheem, 2018).

Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating significant antioxidant activity. This suggests the potential use of such compounds in combating oxidative stress-related diseases (Chkirate et al., 2019).

Antimicrobial Applications

A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents, which indicates the potential use of similar compounds in addressing bacterial and fungal infections (Darwish et al., 2014).

Anticancer Evaluation

Novel series of 1,3-oxazoles have been synthesized, with certain derivatives showing high activity against cancer cell lines, particularly in glioblastoma and lung cancer models. This highlights the potential application of related compounds in cancer therapy (Zyabrev et al., 2022).

Enzyme Inhibitory Activities

Research on triazole analogues, including compounds synthesized through microwave-assisted protocols, has shown significant enzyme inhibitory activities against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This suggests the potential therapeutic application of related compounds in neurodegenerative diseases and cancer (Virk et al., 2018).

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-3-28-19-10-8-18(9-11-19)25-13-12-23-21(22(25)27)29-15-20(26)24-14-17-6-4-16(2)5-7-17/h4-13H,3,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQWXSFAWIHPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide

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